2-Chloro-4-methyl-3-(trifluoromethyl)pyridine
CAS No.: 1643463-02-8
Cat. No.: VC4278294
Molecular Formula: C7H5ClF3N
Molecular Weight: 195.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1643463-02-8 |
|---|---|
| Molecular Formula | C7H5ClF3N |
| Molecular Weight | 195.57 |
| IUPAC Name | 2-chloro-4-methyl-3-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 |
| Standard InChI Key | JKJLXZAGEBEQCF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC=C1)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-4-methyl-3-(trifluoromethyl)pyridine belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. Its molecular formula is C₇H₅ClF₃N, with a molecular weight of 195.57 g/mol . The IUPAC name, 2-chloro-4-methyl-3-(trifluoromethyl)pyridine, reflects the positions of its substituents:
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A chlorine atom at position 2,
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A methyl group at position 4,
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A trifluoromethyl group at position 3.
The compound’s InChIKey (JKJLXZAGEBEQCF-UHFFFAOYSA-N) and SMILES (CC1=C(C(=NC=C1)Cl)C(F)(F)F) provide precise structural descriptors for database referencing. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation steps. One reported method proceeds via:
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Iodination: 4-Methylpyridine undergoes iodination at position 3 using iodine monochloride (ICl) in acetic acid.
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Trifluoromethylation: The iodinated intermediate reacts with trifluoromethyl copper (CuCF₃) under Ullmann conditions to introduce the CF₃ group.
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Chlorination: Electrophilic chlorination at position 2 using phosphorus oxychloride (POCl₃) completes the synthesis.
This route achieves high yields (>75%) under mild conditions (60–80°C), favoring scalability. Alternative approaches include cross-coupling reactions, though these are less common due to cost constraints .
Industrial Production
Industrial-scale manufacturing prioritizes cost efficiency and safety. Key considerations include:
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.
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Catalyst Optimization: Palladium catalysts improve trifluoromethylation efficiency but require strict temperature control .
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Purification: Distillation or column chromatography isolates the final product with >97% purity .
Physicochemical Properties
Experimental data for 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine remain limited, but analogous compounds provide insights:
The methyl group at position 4 slightly increases steric hindrance compared to non-methylated analogs, reducing solubility in polar solvents.
Applications in Pharmaceutical and Agrochemical Development
Drug Intermediate
The compound’s trifluoromethyl group enhances binding affinity to biological targets. Notable applications include:
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Antiviral Agents: As a precursor in synthesizing inhibitors of integrins (e.g., α4β7), which are implicated in inflammatory diseases .
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Anticancer Therapies: Functionalization at position 2 enables the creation of pyridine-based kinase inhibitors.
Agrochemicals
In agrochemistry, it serves as a building block for:
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Herbicides: Derivatives disrupt plant amino acid biosynthesis via acetolactate synthase (ALS) inhibition.
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Insecticides: Chlorine and CF₃ groups enhance lipid membrane penetration, improving efficacy against resistant pests .
Recent Research Findings
Reactivity Studies
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Nucleophilic Substitution: The chlorine atom at position 2 undergoes facile displacement with amines or thiols, enabling diversification.
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Electrophilic Aromatic Substitution: Directed by the electron-withdrawing CF₃ group, facilitating regioselective functionalization .
Biological Activity
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